Isooctyl thioglycolate
CAS No.: 106-76-3
Cat. No.: VC8457690
Molecular Formula: C10H20O2S
Molecular Weight: 204.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106-76-3 |
|---|---|
| Molecular Formula | C10H20O2S |
| Molecular Weight | 204.33 g/mol |
| IUPAC Name | 6-methylheptyl 2-sulfanylacetate |
| Standard InChI | InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 |
| Standard InChI Key | RZBBHEJLECUBJT-UHFFFAOYSA-N |
| SMILES | CC(C)CCCCCOC(=O)CS |
| Canonical SMILES | CC(C)CCCCCOC(=O)CS |
| Boiling Point | 125 °C @ 17 mm Hg BP: 80-88 °C (6 kPa) |
| Colorform | Clear, water-white liquid Water-white liquid Colorless or pale yellow liquid |
Introduction
Synthesis and Manufacturing Processes
Traditional synthesis routes for isooctyl thioglycolate faced challenges such as high costs and environmental contamination due to corrosive byproducts. A patented innovation (CN107857718A) addresses these issues through a three-step process leveraging solid acid catalysts and continuous extraction .
Reaction Mechanism and Optimization
The synthesis begins with the reaction of chloroacetic acid and sodium thiosulfate in a 1:1.1–2.0 molar ratio at 50–90°C, producing thiolglycolic acid (TGA) precursors. Acidification with hydrochloric or sulfuric acid to pH 2–5 liberates TGA, which is subsequently extracted using isooctanol in a multistage continuous process. The extract, containing ≥10 wt% TGA, undergoes esterification with a SO₄²⁻/TiO₂@CNTS solid superacid catalyst at 30–50°C, achieving yields ≥99% .
Catalyst Design
The SO₄²⁻/TiO₂@CNTS catalyst features a double-pore structure synthesized by modifying carbon nanotubes (CNTs) with titanium tetrachloride and sulfonic acid groups. This architecture enhances surface area and acid strength, enabling efficient esterification at mild temperatures while minimizing waste .
Purification and Product Quality
Post-esterification, flash vaporization at 150–260°C removes residual solvents and byproducts, yielding isooctyl thioglycolate with ≥99.5% purity and a color index <5. This method reduces energy consumption by 40% compared to conventional distillation, aligning with green chemistry principles .
Physicochemical Properties
Isooctyl thioglycolate’s physical and chemical characteristics underpin its industrial applicability. Key properties include:
The low melting point and moderate boiling point facilitate its use in liquid-phase applications, while its hydrophobicity enhances compatibility with organic diluents like petroleum ether and carbon tetrachloride .
Applications in Industrial and Analytical Chemistry
Metal Ion Separation
Isooctyl thioglycolate excels in separating tin(IV) and antimony(III) from hydrochloric acid media. In 3M HCl with petroleum ether as the diluent, antimony(III) is extracted with 85% efficiency and a decontamination factor of 1·10⁵. Conversely, tin(IV) achieves 95% recovery in 2M HCl using carbon tetrachloride, with a decontamination factor >7·10⁵ . This selectivity arises from the thiol group’s affinity for softer Lewis acids like Sb³⁺, while the ester’s oxygen atoms stabilize harder acids like Sn⁴⁺.
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